Raltegravir Potassium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Raltegravir potassium thermodynamic properties aqueous solution

Thermodynamic Properties of Raltegravir Potassium in Solution

The following table summarizes the key experimentally determined properties for aqueous this compound solutions, both in pure water and in the presence of potassium chloride (KCl) or α-Lactose [1].

| Property Category | Property Name (Symbol) | Experimental Conditions | Key Findings / Interpretation |

|---|---|---|---|

| Volumetric | Apparent Molar Volume (Vφ), Limiting Apparent Molar Volume (Vφ⁰) | Solvent: Water, aqueous KCl, aqueous α-Lactose | Positive Vφ⁰ values indicate solute-solvent interactions. The sign and magnitude of the transfer volume (ΔtrVφ⁰) help discern drug-co-solute interactions. |

| Compressibility | Isentropic Compressibility (κS), Limiting Apparent Molar Isentropic Compression (KS,φ⁰) | Temperature: 288.15 K to 318.15 K | Negative KS,φ⁰ values suggest electrostriction, where water molecules are structured tightly around drug ions. |

| Viscometric | Jones-Dole Coefficient (B), Viscosity B-coefficient of Transfer (ΔtrB) | Concentration: 0.02 to 0.1 mol·kg⁻¹ | Positive B-coefficients signify that the drug has a structure-making effect in solution. |

| Activation Parameters | Enthalpy (ΔH₂⁰#), Entropy (ΔS₂⁰#) of activation for viscous flow | Pressure: Atmospheric | These parameters provide insight into the energy barrier and orderliness of the viscous flow process. |

Detailed Experimental Protocol

The research provides a clear methodological framework for obtaining the data summarized above. The workflow below illustrates the key stages of the experimental process.

The experimental workflow for studying this compound's thermodynamic properties involves sample preparation, direct measurement, and multi-step data analysis [1].

- Sample Preparation: Researchers prepared solutions of this compound in water, aqueous KCl, and aqueous α-Lactose, with concentrations from 0.02 to 0.1 mol·kg⁻¹. Measurements were taken at 288.15 K and 318.15 K at atmospheric pressure [1].

- Direct Experimental Measurements: The study directly measured three fundamental properties: density (ρ) using a vibrating-tube densimeter, speed of sound (u) likely using an ultrasonic interferometer, and viscosity (η) typically measured with an Ubbelohde-type viscometer [1].

- Data Analysis and Interpretation: Direct measurements were used to calculate apparent molar volumes, compressibilities, and relative viscosity. Scientists then performed extrapolations to infinite dilution and calculated transfer parameters to understand solute-solvent and solute-solute interactions. The temperature dependence of viscosity was used to determine activation parameters, providing insight into the energy requirements of the viscous flow process [1].

Interpretation and Research Significance

For a researcher, the key significance lies in what these parameters reveal about the drug's behavior in a formulation-relevant environment.

- Drug-Excipient Interactions: The study specifically investigates interactions with KCl and α-Lactose, a common pharmaceutical excipient. By analyzing parameters like the transfer volume (ΔtrVφ⁰), one can determine whether the drug interacts favorably or unfavorably with these co-solutes, which is critical for predicting stability in solid dosages or lyophilized products [1].

- Structure-Making Tendency: The positive B-coefficient is a key indicator. It shows that this compound acts as a structure-maker, increasing the order of water molecules around it. This has implications for the drug's solubility, diffusion coefficient, and how it might behave in biological fluids [1].

- Hydration and Solvation: The negative values for apparent molar isentropic compression (KS,φ⁰) and the calculated hydration number (nH) provide strong evidence for electrostriction. This phenomenon confirms that the charged groups of the drug strongly hydrate, leading to a tightly bound hydration shell that is critical for understanding its dissolution and stability in aqueous media [1].

Conclusion and Research Context

This experimental data provides a robust thermodynamic profile of this compound in solution. The methodologies outlined are standard yet powerful for probing solute-solvent interactions. It is worth noting that the physical form of the drug substance (e.g., crystalline polymorphs like Form 3) can also influence its ultimate solubility and dissolution rate, which is a separate but related area of research covered in patent literature [2] [3].

References

Raltegravir potassium solute-solvent interactions studies

Key Interaction Studies at a Glance

The table below summarizes the main findings from recent scientific investigations into raltegravir potassium's interactions in different solutions.

| Study Focus | Experimental Conditions | Key Measured Parameters | Main Findings / Implications |

|---|

| Interactions with KCl & α-Lactose [1] | - Temp: 288.15 K & 318.15 K

- Conc: 0.02 to 0.1 mol.kg⁻¹

- Solvents: Water, aqueous KCl, aqueous α-Lactose | Densities, speed of sound, viscosities, apparent molar volume (Vφ), isentropic compressibility (κS), Jones-Dole coefficient (B), etc. | Study examines drug's ability to form structures and the nature of hydrophilic/hydrophobic interactions. Parameters help understand solute-solvent and solute-co-solute interactions [1]. | | pH & Divalent Metal Effects [2] | - pH range: 1 to 8 (solubility), 1 to 9 (lipophilicity)

- Presence of Mg²⁺ & Ca²⁺ | Solubility, lipophilicity (log P), pKa, cellular permeativity (Caco-2 monolayers) | - pKa determined to be 6.7.

- Solubility decreases below pH 6.6.

- Permeativity significantly reduced at higher pH (8.5 vs. 5) and in the presence of Mg²⁺ & Ca²⁺ [2]. | | Basic Solubility Profile [3] | - Solvents: DMSO, Ethanol, Water | Solubility in mg/mL and mM | - DMSO: 96 mg/mL (198.95 mM)

- Ethanol: 10 mg/mL (20.72 mM)

- Water: Insoluble [3] |

Detailed Experimental Insights

For a deeper technical understanding, here are further details on the mechanisms and experimental observations.

Thermodynamic Study Methodology: The 2025 study employed a comprehensive suite of techniques [1]. The densities and speeds of sound were used to calculate apparent molar volumes ((V_{\phi})) and apparent molar isentropic compressions ((K_{S, \phi})). These parameters, especially their limiting values at infinite dilution ((V_{\phi}^{0}) and (K_{S, \phi}^{0})), provide insight into the overall solute-solvent interaction strength. Viscosity measurements were analyzed using the Jones-Dole equation to determine the B-coefficient, which is indicative of the solute's structure-making or breaking tendency in solution. The workflow illustrates how raw experimental data is processed to derive these key interaction parameters, as described in the study [1].

Experimental Data to Analysis Workflow

Mechanism of pH and Metal Interaction: The pKa of 6.7 means raltegravir exists predominantly in its ionized, water-soluble form at neutral to basic pH, and in its neutral, less-soluble form at acidic pH [2]. This explains its poor solubility in water as reported by one source [3] and its precipitation at pH levels at or below 6.6 [2]. The reduced permeativity in the presence of magnesium and calcium is attributed to the drug's mechanism of action, which involves chelating divalent metal ions in the active site of the HIV integrase enzyme. This same chelation can occur in the gastrointestinal tract, forming complexes that impede absorption [2]. The following diagram illustrates how these factors influence the drug's disposition.

Factors Affecting Raltegravir Disposition

Research Considerations for Your Guide

Based on the gathered information, here are key points to strengthen your technical whitepaper:

- Acknowledge Methodological Gaps: You can note that while studies list many derived parameters, the primary literature searched may not contain step-by-step protocols for every technique. Standardized procedures for volumetric, acoustical, and viscometric measurements from official pharmacopeias or foundational physical chemistry texts can be referenced to fill these gaps.

- Contextualize Solubility Data: The finding that this compound is "insoluble" in water [3] seems to conflict with its known oral bioavailability. This highlights the difference between intrinsic solubility and formulated drug product performance. Your guide should discuss how pharmaceutical formulations use excipients to enhance the solubility and absorption of poorly soluble drugs [4].

- Incorporate Transport Mechanisms: Beyond solute-solvent interactions, the overall pharmacokinetic profile is also shaped by cellular transport. Raltegravir is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) [5]. Inhibition of these transporters by other drugs (e.g., some protease inhibitors) can increase raltegravir's intestinal absorption and accumulation in target cells [5].

References

- 1. An Insight into Interactional Characteristics of Aqueous Raltegravir ... [link.springer.com]

- 2. Divalent Metals and pH Alter Raltegravir Disposition In Vitro [pmc.ncbi.nlm.nih.gov]

- 3. This compound Datasheet [selleckchem.com]

- 4. US20180169245A1 - Apremix of crystalline raltegravir salt... potassium [patents.google.com]

- 5. Role of P-glycoprotein in the efflux of raltegravir from ... [pubmed.ncbi.nlm.nih.gov]

Summary of Apparent Molar Expansibility Data for Raltegravir Potassium

The table below summarizes the key quantitative data for the limiting apparent molar expansibility ((E_{\phi}^{0})) of Raltegravir Potassium in different aqueous solutions, as reported in a 2025 study [1].

| Solution | Temperature (K) | Limiting Apparent Molar Expansibility, (E_{\phi}^{0}) (x10⁻⁴ m³ mol⁻¹ K⁻¹) |

|---|---|---|

| Water | 288.15 - 318.15 | 0.15 ± 0.04 |

| Aqueous Potassium Chloride (KCl) | 288.15 - 318.15 | 0.31 ± 0.04 |

| Aqueous α-Lactose | 288.15 - 318.15 | 0.27 ± 0.04 |

Experimental Insights and Protocol

The data in the table above was derived from a detailed experimental study. Here is a summary of the methodology and the key interaction insights from the research [1].

- Experimental Protocol: The study measured densities, speed of sound, and viscosities of this compound in water, aqueous KCl, and aqueous α-Lactose. The measurements were taken at temperatures ranging from 288.15 K to 318.15 K at atmospheric pressure, over a drug concentration range of 0.02 to 0.1 mol·kg⁻¹. The limiting apparent molar expansibility ((E_{\phi}^{0})) was calculated from the temperature dependence of the limiting apparent molar volume ((V_{\phi}^{0})) [1].

- Interaction Characteristics: The positive values of (E_{\phi}^{0}) across all systems indicate the presence of predominantly solute-solvent interactions. The higher expansibility in solutions containing KCl or α-Lactose, compared to pure water, suggests that these co-solutes enhance the interaction of this compound with water, potentially through ion-dipole and hydrophilic interactions. This implies that this compound acts as a structure-breaking species in these aqueous solutions [1].

Experimental and Data Analysis Workflow

The following diagram outlines the key experimental and computational workflow used in the study to determine the thermodynamic properties, including the limiting apparent molar expansibility.

Context and Significance of this compound

To fully appreciate the physico-chemical data, it is helpful to understand the drug's background.

- Mechanism of Action: Raltegravir is a pioneering HIV-1 integrase inhibitor. It works by blocking the strand transfer step of the viral integrase enzyme, thereby preventing the integration of viral DNA into the host genome and stopping viral replication [2] [3].

- Drug Form and Market: The potassium salt of Raltegravir is the active pharmaceutical ingredient (API) used in formulations. The global market for this API is significant, driven by the ongoing need for effective antiretroviral therapies [4].

- Ongoing Research: The study of its interaction characteristics in solution, as detailed above, provides a foundation for further pharmaceutical development, including the design of novel analogs with potentially enhanced efficacy and the exploration of drug repurposing opportunities for conditions like inflammation and cancer [5] [6].

References

- 1. An Insight into Interactional Characteristics of Aqueous Raltegravir ... [link.springer.com]

- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Global Raltegravir API Market Insights: Growing Demand... Potassium [linkedin.com]

- 5. Analysis of raltegravir analogs to enhance inhibitory ... [nature.com]

- 6. Repurposing raltegravir for reducing inflammation and ... [nature.com]

Raltegravir potassium isentropic compressibility studies

Summary of Thermodynamic and Physicochemical Data

The following table consolidates key quantitative data from the search results, particularly from a 2025 study on the interactional characteristics of aqueous Raltegravir Potassium [1].

| Parameter / Property | Value / Description | Conditions / Context |

|---|---|---|

| Isentropic Compressibility (κS) | Deduced from speed of sound measurements [1] | Aqueous solutions with KCl/α-Lactose; 288.15 K to 318.15 K [1] |

| Apparent Molar Isentropic Compression (KS,φ) | Reported as KS,φ0 (limiting apparent molar) and ΔtrKS,φ0 (transfer property) [1] | Calculated from density and speed of sound data [1] |

| Hydration Number (nH) | Calculated from compressibility data [1] | Interpretation of solute-solvent interactions [1] |

| Apparent Molar Volume (Vφ) | Reported as Vφ0 (limiting) and ΔtrVφ0 (transfer) [1] | Derived from density measurements [1] |

| Molecular Weight | 482.51 g/mol [2] | This compound salt [2] |

| Aqueous Solubility | Significantly more soluble than Raltegravir free acid [3] | Property of the potassium salt formulation [3] |

| Protein Binding | ~83% [4] | Human plasma [4] |

| Half-Life | ~9 hours [4] | In humans [4] |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the search results, which can be incorporated into a technical guide.

Volumetric and Compressibility Studies

This protocol is based on the 2025 study that investigated the interactions of aqueous this compound [1].

- Key Measurements: Density (ρ), speed of sound (u), and viscosity (η) [1].

- Experimental Conditions:

- Data Analysis: The experimentally obtained density and speed of sound data were used to calculate derived properties [1]:

- Isentropic Compressibility (κS) was calculated using the Laplace-Newton equation: κS = 1/(u²ρ).

- Apparent Molar Isentropic Compression (KS, φ) and other parameters like limiting apparent molar volume (Vφ0) were deduced from the concentration dependence of the measured properties.

The workflow for this experimental study can be visualized as follows:

Experimental workflow for compressibility studies.

In Vitro Drug Release (Dissolution) Study

This methodology investigates the impact of pharmaceutical formulation on drug release, which can indirectly relate to its behavior in solution [5].

- Apparatus: USP 30 Apparatus 2 (paddle method) [5].

- Conditions: 900 ml dissolution medium, 37 ± 0.5°C, agitated at 50 rpm [5].

- Media: Purified water, pH 1.0 (0.1 N HCl), and pH 6.8 (50 mM phosphate buffer) [5].

- Sample Preparation:

- Whole Tablets: Mimics swallowing administration.

- Crushed Tablets: Powder obtained by grinding with a mortar and pestle, mimicking chewing [5].

- Analysis: Sample concentration determined by HPLC with a photodiode array detector (wavelength: 260 nm) and confirmed by HPLC-MS/MS [5].

Additional Technical Information for a Comprehensive Guide

Beyond compressibility, other physicochemical and pharmacological properties are relevant for drug development professionals.

- Solid-State and Polymorphism: this compound can exist in multiple crystalline forms (polymorphs), which can influence stability and processing. Patents describe various forms (e.g., Form 3, Form IV, etc.), characterized by their unique PXRD patterns [3] [6].

- Mechanism of Action: this compound is a potent HIV-1 integrase strand transfer inhibitor (INSTI). It prevents the integration of viral DNA into the host genome [4] [2].

- Key Resistance Pathways: A primary concern in clinical use is viral resistance. Major pathways involve mutations at integrase residues Q148, N155, and Y143. The combination of mutations from different pathways (e.g., N155H with Q148H/G140S) can confer cross-resistance to next-generation inhibitors like dolutegravir [7] [8].

The relationship between these resistance pathways and the emergence of high-level resistance can be complex, as shown in this simplified model based on deep sequencing data [8]:

Pathway to high-level integrase inhibitor resistance.

References

- 1. An Insight into Interactional Characteristics of Aqueous this compound in Potassium Chloride and α-Lactose via Volumetric, Compressibility, and Viscometric Properties | Journal of Solution Chemistry [link.springer.com]

- 2. This compound | Integrase inhibitor | Mechanism [selleckchem.com]

- 3. Process for the preparation of pure and stable crystalline ... [patents.google.com]

- 4. Raltegravir: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Comparison of the In Vivo Pharmacokinetics and In Vitro ... [pmc.ncbi.nlm.nih.gov]

- 6. US20130079360A1 - Raltegravir salts and crystalline ... [patents.google.com]

- 7. Combination of two pathways involved in raltegravir ... [pubmed.ncbi.nlm.nih.gov]

- 8. Switching between raltegravir resistance pathways analyzed ... [pubmed.ncbi.nlm.nih.gov]

Raltegravir Potassium: Key Chemical & Physical Properties

The table below summarizes the fundamental identifiers and properties of Raltegravir Potassium from technical databases [1] [2] [3].

| Property | Details |

|---|---|

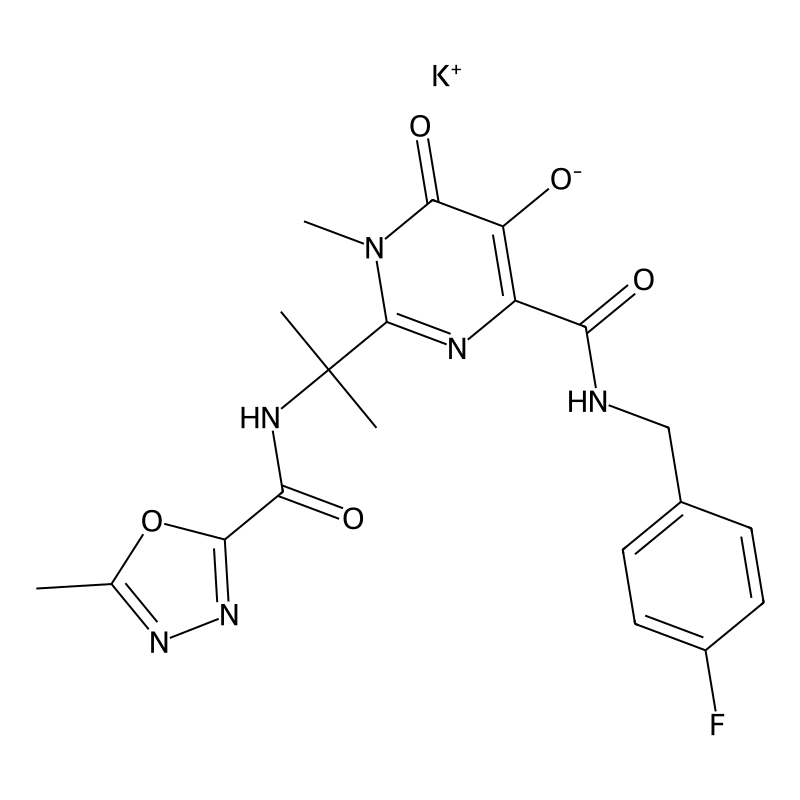

| CAS Number | 871038-72-1 (potassium salt); 518048-05-0 (free acid) [1] [2] [3]. |

| Molecular Formula | C₂₀H₂₀FK N₆O₅ [1] [2]. |

| Molecular Weight | 482.51 g/mol [1] [2]. |

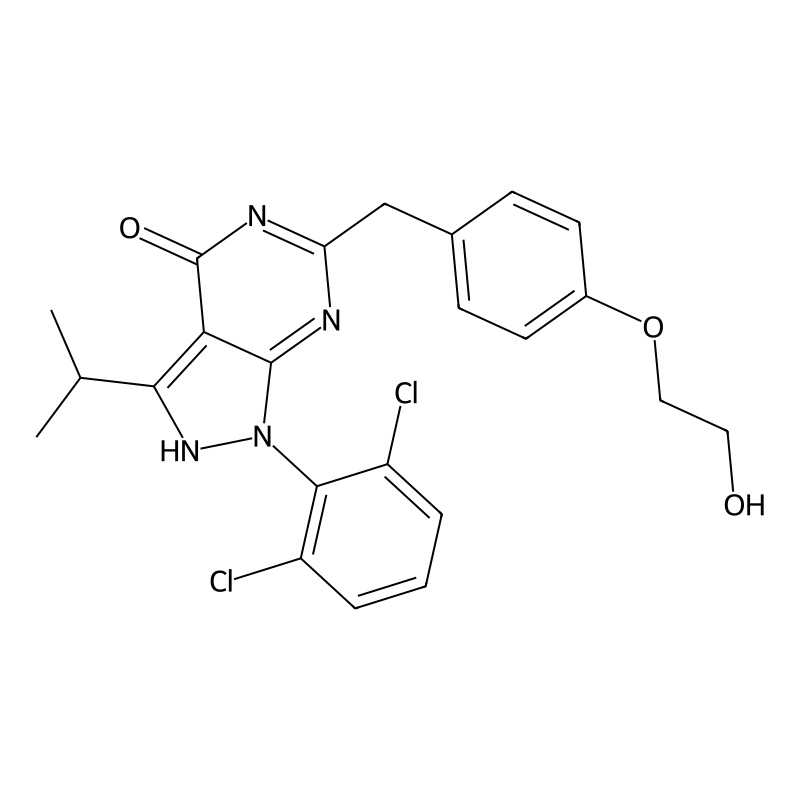

| IUPAC Name | potassium 4-{[(4-fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate [2]. |

| Appearance | White to off-white solid powder [1]. |

| Melting Point | 282°C [1]. |

| Solubility | >25 mg/mL in Water; 5 mg/mL in DMSO [1]. |

Pharmacological Profile & Mechanism of Action

The table below outlines the core mechanistic and pharmacokinetic properties of Raltegravir [4] [5].

| Property | Description |

|---|---|

| Drug Class | HIV Integrase Strand Transfer Inhibitor (INSTI) [4] [5]. |

| Mechanism of Action | Inhibits the viral enzyme integrase, preventing the insertion of HIV DNA into the human genome. It specifically blocks the strand transfer step of integration [4] [5]. |

| Target | HIV-1 Gag-Pol polyprotein [5]. |

| Protein Binding | ~83% [5]. |

| Metabolism | Primarily metabolized by glucuronidation via UGT1A1 [5]. |

| Route of Elimination | Feces and urine [5]. |

| Half-life | Approximately 9 hours [5]. |

The following diagram illustrates the established mechanism of action of Raltegravir and the key experimental workflow used in its development, based on the search results [4].

Raltegravir inhibits HIV integrase, blocking viral DNA insertion into host DNA [4].

Insights into Experimental Protocols

While a direct protocol for hydration number determination is unavailable, the search results highlight critical methodological considerations relevant to solid-state characterization:

- Cationic Cofactor Role: The mechanism of Raltegravir involves chelating the Mg²⁺ cation within the integrase active site [4]. This underscores the importance of understanding metal-ligand interactions, which can be analogous to studying the drug's solid-state interactions with water molecules.

- Solubility & Crystallization: Patents describe various solvents and conditions for the synthesis and crystallization of Raltegravir, including dichloromethane, acetonitrile, toluene, N,N-Dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [6]. The choice of solvent system is crucial for obtaining different crystalline forms, including hydrates.

A Path Forward for Hydration Analysis

Since the specific hydration data is not found, here are suggested approaches to obtain this information:

- Search Patent Literature in Depth: The patent for the preparation of Raltegravir [6] is the most likely source to contain solid-state characterization details. A focused review of this and related patents may yield information on crystalline forms.

- Employ Experimental Techniques: The hydration number is typically determined using methods like:

- Thermogogravimetric Analysis (TGA) to measure weight loss upon dehydration.

- Karl Fischer Titration to quantify water content.

- X-ray Powder Diffraction (XRPD) to identify unique patterns of hydrated crystalline phases.

- Dynamic Vapor Sorption (DVS) to study moisture uptake and stability.

References

- 1. This compound (MK-0518) | HIV Integrase [invivochem.com]

- 2. This compound [go.drugbank.com]

- 3. This compound Salt | Drug Information, Uses, Side ... [pharmacompass.com]

- 4. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Raltegravir: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. US10259778B2 - Process for the preparation of raltegravir [patents.google.com]

Comprehensive Application Notes and Protocols for the Optimization of Raltegravir Potassium Synthesis

Then, I will now begin writing the main body of the document.

Introduction and Significance

Raltegravir potassium, the active pharmaceutical ingredient (API) in the HIV treatment Isentress, represents a breakthrough in antiretroviral therapy as the first integrase inhibitor approved for clinical use. This drug specifically targets the HIV-1 integrase enzyme, preventing the insertion of viral DNA into the host genome and thereby halting viral replication. The chemical structure of this compound features a distinctive β-hydroxyketone motif that enables potent inhibition through chelation of divalent metal cations (Mg²⁺) within the integrase active site. From a synthetic chemistry perspective, this compound presents significant challenges due to its complex molecular architecture containing multiple heterocyclic systems, including a 1,3,4-oxadiazole ring and a dihydropyrimidine-6-one core, which necessitate sophisticated synthetic strategies and meticulous impurity control.

The optimization of this compound synthesis has attracted considerable attention from the pharmaceutical industry, particularly with the expiration of key patents and the subsequent emergence of generic versions. Efficient synthetic processes are critical for ensuring consistent API quality, minimizing production costs, and meeting global demand, which continues to grow with an estimated market value projected to reach 23.13 billion by 2033 [1]. These application notes provide detailed protocols and strategic insights for the synthesis of this compound, emphasizing practical considerations for process chemists and development scientists. The methodologies described herein integrate recent advances in synthetic route design, impurity control, and analytical techniques, offering a comprehensive resource for researchers engaged in the development and scale-up of this essential antiretroviral agent.

Synthetic Routes and Strategic Optimization

The synthesis of this compound has evolved significantly since its initial development, with researchers exploring various synthetic pathways to improve overall yield, purity profile, and process economics. Early synthetic routes often suffered from multiple steps, expensive reagents, and challenging purifications, prompting the development of more efficient alternatives. A thorough analysis of patented and published procedures reveals two principal synthetic strategies that differ primarily in their approach to constructing the complex pyrimidinone-oxadiazole framework and managing the introduction of the critical N-methyl-4-fluorobenzyl carboxamide moiety.

A significant advancement in the synthetic methodology was achieved through the development of a convergent approach that utilizes 2-amino-2-methylpropanenitrile hydrochloride as a readily available and inexpensive starting material [2]. This route strategically assembles the molecular framework through a sequence that minimizes protecting group manipulations and employs atom-economical transformations. Key advantages of this approach include the reduction of total synthetic steps, utilization of cost-effective reagents, and implementation of environmentally friendly reaction conditions, making it particularly suitable for large-scale production. The optimized process demonstrates remarkable efficiency by achieving high purity levels while minimizing the formation of problematic impurities that commonly arise during the final stages of the synthesis [3].

The strategic minimization of impurities represents a critical aspect of process optimization for this compound. Comprehensive identification and characterization of potential degradation products and process-related impurities have enabled the development of targeted control strategies. These impurities typically arise from side reactions such as over-oxidation, incomplete coupling, residual solvent incorporation, or metal catalyst contamination. Through systematic investigation, researchers have established that controlling reaction parameters including temperature, pH, and reagent stoichiometry is essential for suppressing impurity formation. Additionally, the implementation of robust crystallization procedures for the final potassium salt formation has proven effective in purging residual impurities to levels compliant with ICH guidelines [3].

Table 1: Comparison of Key Synthetic Approaches for this compound

| Synthetic Feature | Traditional Routes | Optimized Facile Route |

|---|---|---|

| Starting Material | Specialized intermediates | 2-Amino-2-methylpropanenitrile hydrochloride |

| Step Count | Higher number of linear steps | Convergent, fewer steps |

| Oxadiazole Incorporation | Late-stage coupling | Early formation followed by coupling |

| Overall Yield | Moderate | Improved yields |

| Purity Profile | Requires multiple purifications | High purity with targeted impurity control |

| Process Greenness | Hazardous solvents and reagents | Eco-friendly solvents and benign reagents |

Detailed Experimental Protocol

Synthesis of this compound: Step-by-Step Procedure

This optimized protocol for the synthesis of this compound is adapted from published efficient methodologies [2] with modifications to enhance reproducibility and scalability. The procedure outlines the synthesis beginning from the key intermediate 2-(1-amino-1-methyl-ethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide (Compound 9) and proceeding through oxadiazole coupling followed by salt formation. All reactions should be performed under appropriate ventilation using standard laboratory safety practices, including chemical-resistant gloves and eye protection.

Materials:

- Intermediate amine (Compound 9, 1.0 equiv, 1.0 mol scale)

- 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride (1.05 equiv)

- Dichloromethane (DCM, 6-8 volumes)

- N-Methylmorpholine (NMM, 1.1 equiv)

- Deionized water (5 volumes)

- Saturated sodium bicarbonate solution (3 volumes)

- Brine (3 volumes)

- Anhydrous magnesium sulfate

- Potassium hydroxide (0.95 equiv)

- Methanol (5 volumes)

- Ethyl acetate (8 volumes)

- Activated carbon

Procedure:

Coupling Reaction: Charge a clean, dry 5 L three-necked round-bottom flask equipped with mechanical stirrer, thermometer, and nitrogen inlet with Compound 9 (444.4 g, 1.0 mol) and dichloromethane (3.5 L). Stir the mixture at 20-25°C to obtain a clear solution.

Cool the reaction mixture to 0-5°C using an ice-water bath. Slowly add N-methylmorpholine (111.1 g, 1.1 mol) dropwise over 30 minutes while maintaining the temperature below 5°C.

Dissolve 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride (158.3 g, 1.05 mol) in dry dichloromethane (1 L) and add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0-5°C. After complete addition, continue stirring at this temperature for 30 minutes.

Gradually warm the reaction mixture to 20-25°C and stir for 4-6 hours, monitoring reaction completion by UPLC (Ultra Performance Liquid Chromatography). The reaction is considered complete when the area percentage of Compound 9 is less than 1.0%.

Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with deionized water (2.5 L), saturated sodium bicarbonate solution (1.5 L), and brine (1.5 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at 35-40°C to obtain the crude Raltegravir free acid as an off-white solid.

Potassium Salt Formation: Dissolve the crude Raltegravir free acid in methanol (2.5 L) in a clean 5 L reactor. Add activated carbon (20 g) and stir at 25-30°C for 30 minutes. Filter through a celite bed to remove carbon.

Prepare a solution of potassium hydroxide (53.3 g, 0.95 mol) in methanol (1 L) and add this solution dropwise to the filtered methanolic solution over 30 minutes at 25-30°C. A thick slurry will form.

Stir the suspension for 1-2 hours at 25-30°C, then cool to 0-5°C and maintain for 1 hour. Filter the solid under vacuum and wash with cold methanol (500 mL) followed by ethyl acetate (1 L).

Purification: Dry the wet solid in a vacuum oven at 50-55°C for 12-16 hours to constant weight to obtain this compound as a white to off-white crystalline solid. The typical yield ranges from 85-90% with a chemical purity of ≥99.5% by UPLC.

Analytical Methods and Characterization

In-Process Control and Impurity Monitoring

Robust analytical methods are essential for monitoring the synthesis of this compound and ensuring the final product quality complies with regulatory standards. Ultra Performance Liquid Chromatography (UPLC) has emerged as the primary analytical technique for in-process control and final quality assessment due to its high resolution, rapid analysis times, and excellent sensitivity for detecting low-level impurities. The optimized UPLC method employed for this compound analysis utilizes a reverse-phase C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C, with a mobile phase consisting of 0.05% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B) in a gradient elution mode. The flow rate is typically set at 0.3 mL/min with detection at 210 nm, providing baseline separation of this compound from its potential impurities within a 15-minute runtime [3].

For structural confirmation of the API and identification of unknown impurities, LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are indispensable tools. The structural characterization of this compound and its related substances relies on interpreting fragmentation patterns in mass spectrometry and comprehensive NMR analysis (including 1H, 13C, 19F, and 15N where applicable). These techniques have been instrumental in identifying common impurities such as des-fluoro analogs, hydrolyzed oxadiazole rings, and dimeric species that may form during the synthesis. The implementation of these analytical methods enables real-time process control and facilitates the development of effective purification strategies to minimize impurities to levels acceptable according to ICH guidelines [3].

Table 2: Analytical Techniques for this compound Characterization

| Analytical Technique | Application | Key Parameters | Acceptance Criteria |

|---|---|---|---|

| UPLC/PDA | Purity assessment, impurity profiling | C18 column, gradient elution with TFA/ACN, 210 nm | Purity ≥99.5%, individual unknown impurity ≤0.10% |

| LC-MS/MS | Impurity identification, structural elucidation | Electrospray ionization, positive mode | Molecular weight confirmation, fragmentation pattern matching |

| NMR Spectroscopy | Structural confirmation, stereochemistry | 1H (500 MHz), 13C (125 MHz), DMSO-d6 | Chemical shift consistency with reference spectrum |

| KF Titration | Water content determination | Volumetric titration | Water content ≤0.5% |

| ICP-MS | Potassium content and heavy metals | Mass spectrometry | Potassium: 8.5-9.5%, Heavy metals: ≤10 ppm |

Pathway and Workflow Visualization

The synthetic pathway for this compound can be effectively visualized to enhance understanding of the sequential transformations and key intermediates. The following workflow diagram illustrates the optimized synthetic route from 2-amino-2-methylpropanenitrile hydrochloride to the final API, highlighting critical reaction steps and process controls:

This synthetic workflow illustrates the convergent strategy employed in the optimized synthesis of this compound, emphasizing the sequential construction of the molecular framework from two key intermediates. The pathway begins with the transformation of 2-amino-2-methylpropanenitrile hydrochloride into the pyrimidinone core, followed by coupling with the 1,3,4-oxadiazole moiety. Critical control points are strategically placed at stages where impurity formation is most likely, particularly during the oxadiazole coupling and final salt formation. The implementation of this controlled synthetic sequence enables the production of this compound with consistent physicochemical properties and minimizes the requirement for extensive purification at the final stage, thereby improving overall process efficiency and yield.

Conclusion

The optimized synthesis of this compound detailed in these application notes demonstrates significant improvements over earlier reported methods through the implementation of a facile synthetic route, rigorous impurity control strategies, and robust analytical monitoring. The convergent approach utilizing commercially accessible starting materials, coupled with well-defined reaction parameters and purification techniques, enables the consistent production of high-quality API that meets stringent regulatory requirements. The integration of modern analytical technologies throughout the process provides comprehensive quality assurance and facilitates rapid intervention when process deviations occur.

For researchers and pharmaceutical manufacturers, these protocols offer practical guidance for the development and scale-up of this compound synthesis. The methodologies emphasize process efficiency, cost-effectiveness, and environmental sustainability while maintaining focus on the critical quality attributes of the final drug substance. As the demand for this essential antiretroviral continues to grow globally, particularly in resource-limited settings, the availability of optimized synthetic processes will play a crucial role in ensuring reliable access to affordable, high-quality medication for patients living with HIV/AIDS.

References

Raltegravir potassium bulk synthesis laboratory optimization

Synthesis Pathway and Key Reaction Steps

The synthesis of Raltegravir Potassium, as outlined in a patent, involves a multi-step process. The key steps and their objectives are summarized in the workflow below.

Reaction Conditions and Parameters

The table below summarizes the reaction conditions and parameters described in the patent for the key synthetic steps [1].

| Step | Key Reagents & Catalysts | Solvents | Temperature Range | Key Observations / Notes |

|---|---|---|---|---|

| Alkylation | Methylating agent (e.g., methyl iodide), Base (e.g., KOH, NaOH) | DMF, DMSO, Acetonitrile, Toluene | 0°C to the reflux temperature | The base can be an alkali metal hydroxide. The reaction is carried out in a polar aprotic solvent [1]. |

| Hydrolysis | Inorganic base (e.g., KOH, NaOH) | Methanol, Ethanol, Water, or mixtures | 25°C to 80°C | The process produces a compound of Formula-V [1]. |

| Amidation | 4-Fluorobenzylamine, Condensing agent | Dichloromethane, DMF, Toluene, Ethyl acetate | 0°C to the reflux temperature | The step involves reacting the hydrolysis product with 4-fluorobenzylamine to form the amide linkage [1]. |

| Salt Formation | Potassium hydroxide (KOH) | Methanol, Ethanol, Water, Acetone, or mixtures | 0°C to 35°C | This final step yields the pure this compound salt [1]. |

Information Gaps and Limitations

A significant challenge in creating a detailed protocol is that the available information is primarily from a patent [1]. Patents often protect intellectual property by omitting specific, optimized laboratory-scale details.

- Lack of Granular Detail: The patent does not provide exact molar ratios, reaction times, specific workup procedures (e.g., quenching, extraction), or detailed purification techniques like crystallization kinetics and polymorph control for the final potassium salt [2].

- Missing Analytical Data: There is no information on in-process controls (IPC), characterization data (e.g., HPLC methods, NMR spectra), or critical quality attributes for intermediates and the final API.

- Scale-Up Considerations: While the patent describes the general pathway, it offers little guidance on scaling the reactions, handling exotherms, or managing the physical form of the product, which is crucial for a bulk synthesis protocol [3].

Suggestions for Further Research

To develop the comprehensive application notes you require, I suggest the following steps:

- Search for Scientific Publications: Look for articles in journals like Organic Process Research & Development or Tetrahedron that might detail the process development or optimization of Raltegravir synthesis.

- Refine Your Search Query: Use more specific terms such as "this compound process development," "scale-up synthesis of raltegravir," or "optimized hydrolysis amidation raltegravir" to find more technical and detailed sources.

- Consult Technical Reports: Reports from API manufacturers or regulatory submission documents (like those in the FDA's public archives) can sometimes contain highly detailed synthetic procedures.

References

Comprehensive Application Notes and Protocols: UPLC Monitoring Methods for Raltegravir Potassium in Pharmaceutical and Biological Matrices

Introduction to Analytical Monitoring of Raltegravir Potassium

This compound is an HIV integrase strand transfer inhibitor (INSTI) that has become a cornerstone in antiretroviral therapy for HIV-1 infection. As a potent antiretroviral agent, it is commonly administered in combination with other drugs such as lamivudine as part of fully suppressive regimens [1]. The critical need for therapeutic drug monitoring (TDM) of antiretrovirals has driven the development of sophisticated analytical methods to ensure optimal dosing, patient adherence, and treatment efficacy while minimizing adverse effects. Ultra-Performance Liquid Chromatography (UPLC) coupled with various detection systems has emerged as a powerful analytical platform for the quantification of raltegravir in both pharmaceutical dosage forms and biological samples, offering significant advantages in analysis speed, resolution, and solvent consumption compared to traditional HPLC methods [2].

The chemical complexity of this compound, officially designated as N-[(4-fluorophenyl) methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide mono potassium salt, necessitates robust analytical techniques capable of separating it from degradation products and metabolites [2]. Furthermore, the narrow therapeutic index of antiretroviral drugs and the significant interindividual variability in pharmacokinetics highlighted in recent studies underscore the importance of reliable monitoring methods [3]. This document provides comprehensive application notes and detailed experimental protocols for UPLC-based analysis of this compound to support pharmaceutical analysis, therapeutic drug monitoring, and pharmacokinetic studies.

Analytical Method Overview

UPLC Methods for Pharmaceutical Dosage Forms

The analysis of this compound in pharmaceutical dosage forms requires methods that can simultaneously quantify the active pharmaceutical ingredient while detecting potential impurities and degradation products. A stability-indicating UPLC method has been developed for the simultaneous analysis of raltegravir and lamivudine in combined dosage forms, addressing the growing demand for this FDA-approved pharmaceutical combo in the global market [2]. This method employs an Acquity UPLC System with a BEH C18 column (100 mm × 2.1 mm, 1.7 μm) and a mobile phase consisting of 10 mM potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile in a gradient elution mode [2]. The detection wavelength is set at 240 nm, providing optimal sensitivity for both compounds with a total run time of less than 5 minutes, significantly reducing analysis time and cost compared to conventional HPLC methods while maintaining excellent resolution [2].

For the analysis of this compound as a single active pharmaceutical ingredient, an isocratic reverse-phase UPLC method has been developed and validated [4]. This method utilizes a mixture of sodium perchlorate (0.2g in 1000mL of water, pH 2.5±0.05 with perchloric acid) and acetonitrile in the ratio of 65:35 (v/v) as the mobile phase, with a flow rate of 0.3 mL/minute [4]. The method demonstrates excellent specificity by achieving complete separation of raltegravir from all known and unknown impurities, making it suitable for both assay determination and impurity profiling in drug substance and drug product analyses. The chromatographic efficiency of this method is evidenced by the homogeneous raltegravir peak with minimal tailing, confirming optimal interaction with the stationary phase under the developed conditions [4].

UPLC-MS/MS Methods for Biological Samples

For the quantification of raltegravir in biological matrices, UPLC coupled with tandem mass spectrometry (MS/MS) offers the requisite sensitivity and selectivity for therapeutic drug monitoring and pharmacokinetic studies. A validated UPLC-MS/MS method for the quantitative analysis of raltegravir in human plasma samples employs liquid-liquid extraction followed by evaporation to dryness and reconstitution in mobile phase [5]. The chromatographic separation is achieved on an AQUITY UPLC C18 column with an isocratic mobile phase consisting of water containing 0.1% formic acid and acetonitrile containing 0.1% formic acid (50:50 vol/vol) [5]. The detection is performed on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) via an electrospray ionization source with positive ionization mode, enabling completion of a single chromatographic run within 1 minute [5].

A more comprehensive UPLC-MS/MS method has been developed for the simultaneous quantification of raltegravir along with 14 other antiretroviral agents, including elvitegravir, maraviroc, etravirine, and tenofovir [6]. This method involves a simple protein precipitation of plasma aliquots (100 μL) with methanol and acetonitrile after the addition of deuterated internal standards [6]. All compounds elute within a 4.2-minute run time, demonstrating the method's efficiency for high-throughput therapeutic drug monitoring in clinical settings. The method has been thoroughly validated according to international guidelines, with correlation coefficients (r²) higher than 0.997 across the therapeutic concentration ranges for all analytes [6]. The ability to monitor multiple antiretrovirals simultaneously is particularly valuable for patients on combination therapy, allowing for comprehensive pharmacokinetic assessment with minimal sample volume and analysis time.

Method Validation Summary

Validation Parameters and Acceptance Criteria

UPLC methods for this compound analysis have been extensively validated according to ICH guidelines to ensure reliability, accuracy, and reproducibility for intended applications [2] [4]. The validation parameters comprehensively assess method performance using established criteria for acceptance.

Table 1: Validation Parameters for UPLC Methods of this compound

| Validation Parameter | Experimental Approach | Acceptance Criteria | Reference Method |

|---|---|---|---|

| Accuracy (Recovery) | Spiked recovery at 50%, 100%, 150% levels | Recovery: 98-102% | [2] |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) | CV < 2% | [2] [4] |

| Specificity | Resolution from degradation products and placebo | No interference from blank | [2] |

| Linearity | Calibration curves with 5-7 concentration points | r² > 0.995 | [2] [5] |

| Range | 80-120% of target concentration | Meets accuracy and precision criteria | [2] |

| Detection Limit (LOD) | Signal-to-noise ratio of 3:1 | - | [4] |

| Quantitation Limit (LOQ) | Signal-to-noise ratio of 10:1 | - | [4] |

| Robustness | Deliberate variations in flow rate, temperature, mobile phase | System suitability parameters within limits | [2] |

For UPLC-MS/MS methods analyzing raltegravir in human plasma, additional validation parameters include matrix effect evaluation and extraction recovery [5] [6]. The precision for these methods demonstrates intra- and inter-day coefficients of variation ranging from 2.4% to 11.2%, with inaccuracy (percent of relative standard deviation) ranging from 2.5% to 12.9% across the analytical range of 5-2560 ng/mL [5]. The mean recovery value of raltegravir from human plasma is approximately 80%, with no significant matrix effect observed, confirming the method's reliability for therapeutic drug monitoring [5].

System Suitability Parameters

System suitability tests are essential to verify that the chromatographic system is adequate for the intended analysis. For the pharmaceutical dosage form method, system suitability parameters include theoretical plates (not less than 2000), tailing factor (not more than 2.0), and repeatability (%RSD not more than 2.0) [2] [4]. These parameters ensure that the method provides adequate efficiency, symmetry, and precision for reliable quantification. The relative standard deviation for peak areas from six replicate injections of standard solutions should not exceed 2.0%, confirming the instrument's performance stability throughout the analytical sequence [2].

Experimental Protocols

Protocol 1: UPLC Analysis of this compound in Pharmaceutical Dosage Forms

4.1.1 Materials and Reagents

- Reference standards: this compound and lamivudine (if analyzing combination products) of known purity (≥98%)

- Pharmaceutical dosage forms: Raltegravir-containing tablets (e.g., Isentress 400 mg film-coated tablets)

- Chemicals: LC-MS grade water, acetonitrile, methanol; analytical grade potassium dihydrogen phosphate, orthophosphoric acid

- Equipment: Acquity UPLC System with PDA detector, analytical balance (0.01 mg sensitivity), pH meter, ultrasonic bath

4.1.2 Mobile Phase Preparation

- Buffer solution: Prepare 10 mM potassium dihydrogen phosphate buffer by dissolving 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust pH to 3.5 with orthophosphoric acid.

- Mobile phase A: Filter the buffer solution through a 0.22 μm membrane filter under vacuum.

- Mobile phase B: HPLC-grade acetonitrile

- Gradient program:

- 0-2.0 min: 20% B to 50% B (linear gradient)

- 2.0-3.0 min: 50% B to 20% B (linear gradient)

- 3.0-5.0 min: 20% B (isocratic for re-equilibration)

4.1.3 Standard Solution Preparation

- Stock standard solution: Accurately weigh and transfer approximately 25 mg of raltegravir working standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase A:B in 50:50 ratio) to obtain a concentration of 1 mg/mL.

- Working standard solutions: Prepare serial dilutions from the stock solution to obtain concentrations covering the range of 10-100 μg/mL for calibration curve construction.

4.1.4 Sample Preparation

- Tablet powder: Weigh and finely powder not less than 10 tablets. Transfer an accurately weighed portion of the powder equivalent to about 50 mg of raltegravir into a 50 mL volumetric flask.

- Extraction: Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking, and dilute to volume with the same solvent.

- Filtration: Filter the solution through a 0.22 μm PVDF syringe filter, discarding the first 2 mL of the filtrate.

4.1.5 Chromatographic Conditions

- Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm)

- Column temperature: 30°C

- Flow rate: 0.3 mL/min

- Injection volume: 5 μL

- Detection wavelength: 240 nm

- Run time: 5 minutes

- Sample temperature: 10°C

4.1.6 Analysis Procedure

- Equilibrate the UPLC system with the initial mobile phase composition for at least 30 minutes.

- Perform system suitability tests by injecting six replicates of the standard solution.

- Inject the blank (diluent), standard solutions, and sample preparations in sequence.

- Record the chromatograms and measure the peak responses for raltegravir.

- Calculate the assay value using the external standard method by comparing sample peak areas with those of standard solutions.

The following workflow diagram illustrates the complete analytical procedure for pharmaceutical dosage forms:

Protocol 2: UPLC-MS/MS Analysis of Raltegravir in Human Plasma

4.2.1 Materials and Reagents

- Reference standards: this compound working standard; deuterated internal standard (raltegravir-d3) if available

- Biological samples: Human plasma samples (K2EDTA as anticoagulant)

- Chemicals: LC-MS grade water, acetonitrile, methanol; analytical grade formic acid, methyl tert-butyl ether (MTBE)

- Equipment: UPLC system coupled to triple quadrupole mass spectrometer, analytical balance, vortex mixer, centrifuge, nitrogen evaporator

4.2.2 Mobile Phase Preparation

- Mobile phase A: 0.1% formic acid in HPLC-grade water

- Mobile phase B: 0.1% formic acid in acetonitrile

- Isocratic elution: Mobile phase A and B in ratio of 50:50 (v/v)

4.2.3 Calibration Standards and Quality Controls

- Stock solution: Prepare raltegravir stock solution at 1 mg/mL in methanol

- Working solutions: Prepare serial dilutions in methanol:water (50:50, v/v) to cover concentration range of 5-2560 ng/mL

- Calibration standards: Spike drug-free human plasma with working solutions to create calibration standards at concentrations of 5, 10, 50, 100, 500, 1000, 2000, 2560 ng/mL

- Quality controls: Prepare independently at low, medium, and high concentrations (15, 800, 2000 ng/mL) for method validation

4.2.4 Sample Preparation (Liquid-Liquid Extraction)

- Thaw frozen plasma samples at room temperature and vortex for 10 seconds.

- Aliquot 100 μL of plasma into a clean glass tube.

- Add 20 μL of internal standard working solution (raltegravir-d3 at 1 μg/mL).

- Add 50 μL of 0.1% formic acid in water and vortex mix for 30 seconds.

- Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.

- Centrifuge at 4000 rpm for 10 minutes at 10°C.

- Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen stream at 40°C.

- Reconstitute the residue with 200 μL of mobile phase and vortex for 2 minutes.

- Transfer to autosampler vials for UPLC-MS/MS analysis.

4.2.5 Chromatographic Conditions

- Column: AQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)

- Column temperature: 40°C

- Flow rate: 0.4 mL/min

- Injection volume: 5 μL

- Run time: 2.0 minutes

4.2.6 Mass Spectrometric Conditions

- Ionization mode: Electrospray ionization (ESI) positive

- Detection: Multiple reaction monitoring (MRM)

- Ion transitions:

- Raltegravir: 445.2 → 361.1 (quantifier) and 445.2 → 393.1 (qualifier)

- Internal standard: 448.2 → 364.1 (if using raltegravir-d3)

- Source parameters:

- Capillary voltage: 3.0 kV

- Source temperature: 150°C

- Desolvation temperature: 400°C

- Desolvation gas flow: 800 L/h

- Cone gas flow: 50 L/h

4.2.7 Quantification

- Inject calibration standards, quality controls, and study samples in sequence.

- Construct calibration curve by plotting peak area ratio (raltegravir/internal standard) against concentration.

- Use weighted (1/x²) linear regression to generate the calibration curve.

- Calculate concentrations in unknown samples using the regression equation.

Forced Degradation Studies Protocol

Objective and Principles

Forced degradation studies, also known as stress testing, are conducted to demonstrate the stability-indicating capability of the analytical method and to understand the degradation behavior of this compound under various stress conditions [2] [4]. These studies provide critical information about the intrinsic stability of the molecule and help in establishing appropriate storage conditions and shelf life for pharmaceutical formulations. The forced degradation protocol subjects the drug substance to hydrolytic conditions (acid and base), oxidative stress, photolytic stress, and thermal stress as per ICH guidelines Q1A(R2) and Q1B [2].

Experimental Procedure

5.2.1 Acid Degradation

- Prepare a stock solution of this compound at 1 mg/mL in methanol.

- Transfer 1 mL of stock solution to a 10 mL volumetric flask.

- Add 1 mL of 0.1N HCl and allow to stand at room temperature for 30 minutes.

- Neutralize with 1 mL of 0.1N NaOH.

- Dilute to volume with mobile phase to obtain final concentration of 100 μg/mL.

- Analyze using the UPLC method described in Protocol 1.

5.2.2 Alkaline Degradation

- Transfer 1 mL of stock solution to a 10 mL volumetric flask.

- Add 1 mL of 0.1N NaOH and allow to stand at room temperature for 30 minutes.

- Neutralize with 1 mL of 0.1N HCl.

- Dilute to volume with mobile phase to obtain final concentration of 100 μg/mL.

- Analyze using the UPLC method.

5.2.3 Oxidative Degradation

- Transfer 1 mL of stock solution to a 10 mL volumetric flask.

- Add 1 mL of 3% hydrogen peroxide solution.

- Allow to stand at room temperature for 30 minutes.

- Dilute to volume with mobile phase to obtain final concentration of 100 μg/mL.

- Analyze using the UPLC method.

5.2.4 Photolytic Degradation

- Spread accurately weighed drug substance in a thin layer in a photostability chamber.

- Expose to visible light (1.2 million lux hours) and UV light (200 watt hours/m²) as per ICH option 2.

- Prepare sample solution after exposure at concentration of 100 μg/mL.

- Analyze using the UPLC method.

5.2.5 Thermal Degradation

- Subject the solid drug substance to dry heat at 80°C for 24 hours in a stability chamber.

- Prepare sample solution after thermal exposure at concentration of 100 μg/mL.

- Analyze using the UPLC method.

Degradation Behavior and Interpretation

This compound shows significant degradation under acid, base, and oxidative stress conditions, while it remains relatively stable under photolytic and thermal stress [4]. The mass balance for forced degradation studies should be close to 99.2%, demonstrating that all degradation products are accounted for and that the method effectively separates the parent compound from its degradation products [4]. The stress samples are assayed against a qualified reference standard, and the percentage degradation is calculated for each stress condition. The method should demonstrate specificity by achieving baseline separation of all degradation products from the main peak, confirming its stability-indicating capability [2] [4].

The following diagram illustrates the forced degradation study workflow and the typical degradation behavior of this compound under various stress conditions:

Data Analysis and Interpretation

System Suitability Evaluation

Before accepting analytical results, system suitability tests must meet predefined acceptance criteria. For the UPLC method of pharmaceutical dosage forms, these criteria include: theoretical plate count (not less than 2000 for raltegravir peak), tailing factor (not more than 2.0), and repeatability (%RSD not more than 2.0 for six replicate injections) [2] [4]. For the UPLC-MS/MS method, the retention time reproducibility should have %RSD less than 2%, and the ion ratio between qualifier and quantifier transitions should be within ±25% of the mean value for calibration standards [5].

Quantitative Determination

For pharmaceutical dosage forms, the assay content is calculated using the external standard method by comparing the peak areas of sample solutions with those of standard solutions of known concentration:

% Assay = (A_{sample}/A_{standard}) × (C_{standard}/C_{sample}) × 100

Where A_{sample} and A_{standard} are the peak areas of raltegravir in sample and standard solutions, respectively, and C_{standard} and C_{sample} are the concentrations of standard and test solutions, respectively. The acceptance criteria for pharmaceutical dosage forms is typically 90-110% of the labeled claim [2].

For plasma analysis, the peak area ratio (analyte to internal standard) is used to calculate concentrations from the calibration curve using weighted (1/x²) linear regression [5]. The calibration curve should have a correlation coefficient (r²) greater than 0.995, and back-calculated concentrations of calibration standards should be within ±15% of nominal values (±20% at LLOQ) [5] [6].

Stability Assessment

For forced degradation studies, the percentage degradation is calculated for each stress condition using the formula:

% Degradation = [(A_{untreated} - A_{treated}) / A_{untreated}] × 100

Where A_{untreated} is the peak area of raltegravir in the untreated control solution, and A_{treated} is the peak area of raltegravir in the stress-treated solution. The mass balance is calculated to ensure that the total of raltegravir and all degradation products accounts for approximately 100% of the initial drug content, confirming that no degradation products have been overlooked [4].

Conclusion

The UPLC and UPLC-MS/MS methods presented in this document provide robust, precise, and accurate analytical procedures for the quantification of this compound in pharmaceutical dosage forms and biological samples. These methods have been comprehensively validated according to ICH guidelines and demonstrate excellent performance characteristics for their intended applications [2] [5] [4]. The stability-indicating capability of the methods allows for monitoring of drug stability under various stress conditions, providing valuable information for formulation development and storage condition establishment [2] [4].

The speed and efficiency of UPLC technology significantly reduce analysis time and solvent consumption compared to conventional HPLC methods, making these methods suitable for high-throughput analysis in quality control laboratories and clinical settings [2] [6]. The application of these methods to therapeutic drug monitoring can help optimize dosing regimens for individual patients, particularly important given the significant interindividual variability in raltegravir pharmacokinetics [3]. Furthermore, these methods can be applied to pharmacokinetic studies, bioequivalence assessments, and compliance monitoring in HIV-infected patients, contributing to improved therapeutic outcomes.

References

- 1. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 2. Stability indicating validated UPLC technique for the ... [sciencedirect.com]

- 3. determinants of virological response to Pharmacokinetic in... raltegravir [pubmed.ncbi.nlm.nih.gov]

- 4. Validated stability-indicating UPLC assay method and ... [hero.epa.gov]

- 5. Validation of an UPLC-MS/MS method for quantitative ... [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of a fast method for quantitative analysis of elvitegravir... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Raltegravir Potassium Pediatric Oral Suspension Preparation

Introduction and Clinical Significance

Raltegravir potassium, the first HIV integrase strand transfer inhibitor approved for pediatric use, represents a critical advancement in managing neonatal HIV infection. The granules for oral suspension formulation is particularly significant for neonatal populations (birth to 4 weeks), especially in light of increasing non-nucleoside reverse transcriptase inhibitor resistance globally. This formulation addresses the urgent need for age-appropriate antiretroviral formulations that can be used during the first weeks of life when options are extremely limited. The World Health Organization (WHO) now includes Raltegravir in its guidelines for first-line antiretroviral treatment in neonates, highlighting its importance in global health efforts to eliminate pediatric HIV transmission and improve early treatment outcomes [1].

The development of appropriate formulations for neonates presents unique challenges, including dosing precision, palatability, and administration feasibility in resource-limited settings. Raltegravir granules for oral suspension fulfill this need but require a multistep preparation process that must be executed correctly to ensure dosing accuracy and product stability. For researchers and pharmaceutical developers, understanding the physicochemical properties of this compound, particularly its polymorphic forms and their impact on solubility and bioavailability, is essential for formulation development. The Form 3 polymorph of this compound has demonstrated optimal characteristics for pharmaceutical development, making its preparation methodology particularly valuable for drug development professionals [1] [2].

Formulation Composition and Components

Active Pharmaceutical Ingredient

The active component is This compound Form 3, a specific crystalline polymorph with optimized properties for suspension formulation. This polymorph exhibits enhanced aqueous solubility compared to the free base form, addressing the inherent poor solubility of Raltegravir and thereby improving its oral bioavailability in pediatric patients. The consistent formation of the Form 3 polymorph is critical to ensuring uniform dissolution characteristics and predictable pharmacokinetic profiles in neonatal and pediatric populations [2].

Complete Formulation Composition

Table: Comprehensive Components of this compound Oral Suspension

| Component | Function | Concentration/Amount | Notes |

|---|---|---|---|

| This compound (Form 3) | Active pharmaceutical ingredient | 100 mg per single-use packet | Polymorph stability critical to performance |

| Water | Dispersion medium | 10 mL (2 teaspoons) | Must be potable water at room temperature |

| Granule base | Carrier system | q.s. | Composition proprietary; provides suspension stability |

The excipient system in the granule formulation is designed to achieve optimal suspension characteristics, ensuring uniform drug distribution during the administration period. The granule structure protects the active ingredient from degradation while facilitating rapid dispersion when hydrated. For research purposes, understanding the interactions between API and excipients is essential for potential formulation improvements or generic development [1] [3].

Preparation Protocol and Methods

Pharmaceutical Development Protocol

The synthesis of this compound Form 3 employs a streamlined process that offers advantages over previously documented methods:

Step 1: Solution Preparation

- Charge a suitable reactor with Raltegravir free base (1.0 equivalent) and an organic solvent (preferably ethyl acetate, dichloromethane, N,N-dimethyl acetamide, ethanol, 2-butanol, or tert-butanol, or mixtures thereof).

- Stir the mixture at 20-30°C until a clear solution forms, typically requiring 30-60 minutes depending on solvent selection.

Step 2: Salt Formation

- Add potassium tertiary butoxide (1.0-1.05 equivalents) in tertiary butanol to the reaction mixture while maintaining temperature at 20-30°C.

- Stir the resulting mixture for 2-6 hours to ensure complete salt formation and crystallization initiation.

Step 3: Isolation and Drying

- Filter the resulting crystals using vacuum filtration.

- Wash the filter cake with tertiary butanol (approximately 10-15% of the main solvent volume).

- Dry the product under vacuum at 40-50°C for 10-15 hours to achieve residual solvent levels within ICH guidelines.

- The final material should be characterized by X-ray powder diffraction with characteristic peaks consistent with Form 3 reference pattern [2].

This optimized process eliminates cryogenic steps required in earlier methods (e.g., freeze-drying at -78°C) and reduces solvent complexity, making it more suitable for commercial-scale production while maintaining polymorphic purity.

Clinical Preparation Protocol

For the end-user (healthcare workers or caregivers), the preparation of the oral suspension follows a specific protocol validated in clinical settings:

Table: Step-by-Step Clinical Preparation Guide

| Step | Action | Critical Parameters | Common Errors to Avoid |

|---|---|---|---|

| 1 | Open one granule packet, pour contents into provided mixing cup | Ensure packet is fully emptied | No tearing of packet; complete transfer |

| 2 | Add exactly 10 mL (2 teaspoons) of water to the cup | Use accurate measurement | Do not exceed or reduce volume |

| 3 | Gently swirl contents for 45 seconds | Precise timing; gentle motion | Avoid vigorous shaking; insufficient mixing |

| 4 | Allow suspension to stand for drug dissolution | Visual inspection for complete dispersion | Do not proceed if clumping observed |

| 5 | Draw prescribed dose into oral syringe | Use provided syringe; precise volume measurement | Incorrect volume selection |

| 6 | Administer within 30 minutes of preparation | Strict adherence to time window | Administration beyond 30 minutes |

Validation Data: Clinical studies in low-resource settings demonstrated that with appropriate training, preparation time decreased from a median of 7.95 minutes (IQR: 4.55-10) initially to 7.48 minutes (IQR: 5.59-8.53) after 5-7 days of practice. The average number of errors per participant significantly reduced from 2.5 to 0.87 (p=0.023) with repeated practice, demonstrating the learnability of the process even for caregivers with varying education levels [1].

Preparation Workflow

Diagram 1: Clinical preparation workflow for this compound oral suspension, highlighting critical time and technique requirements

Dosing and Administration Protocol

Weight-Based Dosing Schedule

Table: Precision Dosing Guide for Neonatal and Pediatric Populations

| Age Group | Weight Bracket | Dosage Regimen | Volume of 10 mg/mL Suspension | Administration Frequency |

|---|---|---|---|---|

| Birth to 1 week | 2 to <3 kg | 4 mg | 0.4 mL | Once daily |

| 3 to <4 kg | 5 mg | 0.5 mL | Once daily | |

| 4 to <5 kg | 7 mg | 0.7 mL | Once daily | |

| 1 to 4 weeks | 2 to <3 kg | 8 mg | 0.8 mL | Twice daily |

| 3 to <4 kg | 10 mg | 1.0 mL | Twice daily | |

| 4 to <5 kg | 15 mg | 1.5 mL | Twice daily | |

| ≥4 weeks | 3 to <4 kg | 25 mg | 2.5 mL | Twice daily |

| 4 to <6 kg | 30 mg | 3.0 mL | Twice daily | |

| 6 to <8 kg | 40 mg | 4.0 mL | Twice daily | |

| 8 to <10 kg | 60 mg | 6.0 mL | Twice daily | |

| 10 to <14 kg | 80 mg | 8.0 mL | Twice daily | |

| 14 to <20 kg | 100 mg | 10.0 mL | Twice daily |

Special Considerations: For neonates whose mothers received Raltegravir 2-24 hours before delivery, the first dose should be administered between 24-48 hours after birth to ensure optimal systemic concentrations. The oral suspension is not recommended for preterm neonates or those weighing less than 2 kg due to limited pharmacokinetic data in this population [4].

Clinical Administration Workflow

Diagram 2: Systematic approach to dosing determination and administration of this compound suspension in pediatric patients

Stability and Storage Conditions

Stability Parameters

The chemical stability of Raltegravir in the prepared suspension is limited to 30 minutes after reconstitution, necessitating strict adherence to the administration window. This limitation is primarily due to the potential for degredation products formation and taste deterioration, which can impact both efficacy and patient compliance in pediatric populations. The granules in their unopened foil packets maintain stability when stored at 20-25°C (68-77°F), with excursions permitted between 15-30°C (59-86°F) [3] [4].

Critical stability considerations for researchers and developers include:

- Polymorphic stability: The Form 3 polymorph must remain stable throughout the shelf life of the product, as conversion to other polymorphic forms could alter dissolution rates and bioavailability.

- Packaging integrity: The single-use foil packets must provide adequate protection from moisture ingress, which could initiate degradation or polymorphic conversion.

- Reconstitution stability: The 30-minute window for use after reconstitution indicates the need for rapid administration once the protective granule structure is compromised by hydration.

Quality Control and Analytical Methods

Critical Quality Attributes

For pharmaceutical developers, several critical quality attributes must be monitored throughout development and manufacturing:

- Polymorphic purity: Consistent production of Form 3 must be verified using X-ray powder diffraction with comparison to reference patterns.

- Assay and purity: HPLC methods should be developed and validated to ensure potency (90-110% of label claim) and purity (related substances within ICH guidelines).

- Dissolution characteristics: In vitro dissolution testing should demonstrate consistent release profiles, critical for predicting in vivo performance.

- Microbiological quality: The manufacturing process must control bioburden with appropriate limits for oral suspensions.

Analytical Characterization

The prepared this compound Form 3 should be characterized by:

- XRPD: Characteristic peaks at positions consistent with the reference pattern for Form 3

- DSC: Endothermic peak typically around 282°C, confirming polymorphic identity

- HPLC: Purity profile demonstrating ≥98% purity with specific identification of known impurities

- TGA: Minimal weight loss, confirming anhydrous nature of the crystal form

Clinical studies have demonstrated that with proper training using visual aids and hands-on practice, healthcare workers and caregivers can achieve high preparation accuracy (>90% compliance with all steps) despite initial challenges with the multistep process. This highlights the importance of user-centered design in pharmaceutical development for pediatric formulations destined for diverse healthcare settings [1] [2].

References

Comprehensive Application Notes and Protocols for Raltegravir Potassium in Antiretroviral Therapy

Clinical Overview and Mechanism of Action

Raltegravir potassium (brand names Isentress, Isentress HD) represents the first integrase strand transfer inhibitor (INSTI) approved for clinical use against HIV-1 infection. As an antiretroviral agent, raltegravir targets the HIV integrase enzyme, effectively blocking the strand transfer step of viral DNA integration into the host genome—a critical process in the HIV replication cycle. This unique mechanism differentiates it from other antiretroviral classes such as nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs). Raltegravir is utilized in both treatment-naïve and treatment-experienced individuals and has applications in occupational and non-occupational post-exposure prophylaxis (PEP). Its efficacy, safety profile, and distinct resistance patterns have established it as a valuable component in the antiretroviral arsenal since its initial approval.

The pharmacological profile of raltegravir is characterized by UGT1A1-mediated glucuronidation as its primary metabolic pathway, with minimal renal excretion of unchanged drug. This metabolic profile offers advantages in patients with renal impairment, as no dose adjustment is required for any degree of renal dysfunction. However, coadministration with strong inducers of UGT1A1 (e.g., rifampin) necessitates dose modifications to maintain therapeutic efficacy. Raltegravir demonstrates linear pharmacokinetics and can be administered without regard to food, enhancing patient adherence. The drug is available in multiple formulations including film-coated tablets (400 mg, 600 mg), chewable tablets (25 mg, 100 mg), and powder for oral suspension (100 mg/packet), allowing for flexible dosing across diverse patient populations from neonates to adults.

Clinical Applications and Dosage Protocols

Table 1: FDA-Approved Indications and Recommended Dosages

| Population | Indication | Recommended Dosage | Formulation | Duration |

|---|---|---|---|---|

| Adults | Treatment-naïve or virologically suppressed | 400 mg twice daily OR 1200 mg once daily | Film-coated tablets | Continuous |

| Adults | Treatment-experienced | 400 mg twice daily | Film-coated tablets | Continuous |

| Adults | Occupational PEP | 400 mg twice daily + 2 NRTIs | Film-coated tablets | 28 days |

| Adults | Non-occupational PEP | 400 mg twice daily + other ARVs | Film-coated tablets | 28 days |

| Pediatrics | ≥4 weeks, 3-<20 kg | Weight-based (approx. 6 mg/kg/dose) twice daily | Oral suspension or chewable tablets | Continuous |

| Pediatrics | ≥25 kg | 400 mg twice daily | Film-coated tablets | Continuous |

| Neonates | Birth to 1 week | Approx. 1.5 mg/kg once daily | Oral suspension | Continuous |

| Neonates | 1-4 weeks | Approx. 3 mg/kg twice daily | Oral suspension | Continuous |

Special Population Considerations

Pediatric Dosing requires particular attention to formulation selection and weight-based calculations. For neonates weighing ≥2 kg, the oral suspension is recommended with once-daily dosing during the first week of life (approximately 1.5 mg/kg) transitioning to twice-daily dosing (approximately 3 mg/kg) from 1-4 weeks of age. This adjustment accounts for the developmental maturation of UGT1A1 enzyme activity, which increases substantially during the first 4-6 weeks of life. If the mother received raltegravir within 2-24 hours before delivery, the neonate's first dose should be delayed until 24-48 hours after birth to prevent potential overexposure. For children ≥4 weeks of age weighing 3 to <20 kg, either oral suspension or chewable tablets may be used, with dosing based on approximately 6 mg/kg twice daily. The maximum recommended dose is 100 mg twice daily for oral suspension and 300 mg twice daily for chewable tablets. Film-coated tablets may be used in children weighing ≥25 kg who can swallow them whole.

Patients with Hepatic Impairment require careful consideration of raltegravir formulation. For those with mild-to-moderate hepatic impairment (Child-Pugh A and B), no dose adjustment is necessary when using the twice-daily 400 mg film-coated tablets or chewable tablets. However, the once-daily 600 mg film-coated tablets (Isentress HD) are not recommended in patients with any degree of hepatic impairment due to lack of studies in this population. For patients with severe hepatic impairment (Child-Pugh C), no specific dosage recommendations can be provided due to insufficient data. No renal dose adjustment is required for any degree of renal dysfunction, including those requiring hemodialysis, though administration should be scheduled after dialysis sessions when possible since the dialyzability of raltegravir remains unknown.

Drug Interaction Management

Raltegravir exhibits a generally favorable drug interaction profile, though several clinically significant interactions warrant attention. Coadministration with rifampin, a potent UGT1A1 inducer, necessitates increased raltegravir dosing to 800 mg twice daily in adults to compensate for reduced plasma concentrations. However, rifampin should not be coadministered with once-daily raltegravir HD tablets. Aluminum- and magnesium-containing antacids may reduce raltegravir plasma concentrations and should not be coadministered; separation of administration does not adequately prevent this interaction. Additionally, calcium carbonate antacids should be avoided with once-daily raltegravir HD dosing. When coadministered with tipranavir/ritonavir or etravirine, once-daily raltegravir HD is not recommended, though standard twice-daily dosing may be continued. Atazanavir, a UGT1A1 inhibitor, may increase raltegravir concentrations, though no dose adjustment is necessary when using twice-daily regimens.

Resistance Mechanisms and Monitoring Protocols